molecular formula C14H19BrN2O2 B13755719 Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate CAS No. 1131587-82-0

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B13755719
CAS No.: 1131587-82-0
M. Wt: 327.22 g/mol
InChI Key: ZBWPRZUAVQMTTA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.21686 g/mol. This compound is characterized by the presence of a bromine atom, an ethyl ester group, and a piperazine ring substituted with a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate typically involves the reaction of 5-bromo-2-nitrobenzoic acid with 4-methylpiperazine in the presence of a suitable condensing agent. The nitro group is then reduced to an amine, followed by esterification with ethanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in an aqueous medium.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzyl alcohol.

    Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(4-methylpiperazin-1-yl)pyridine
  • 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone

Uniqueness

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group and the bromine atom allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery.

Properties

CAS No.

1131587-82-0

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C14H19BrN2O2/c1-3-19-14(18)12-10-11(15)4-5-13(12)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3

InChI Key

ZBWPRZUAVQMTTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)N2CCN(CC2)C

Origin of Product

United States

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